molecular formula C17H14BrFN2OS B2676240 (3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-11-7

(3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2676240
CAS No.: 851865-11-7
M. Wt: 393.27
InChI Key: OZYVAJNUGRJSMA-UHFFFAOYSA-N
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Description

The compound “(3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, a fluorobenzyl group, a thioether linkage, and an imidazol ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromophenyl and fluorobenzyl groups could be introduced via electrophilic aromatic substitution reactions. The thioether linkage could be formed via a nucleophilic substitution reaction, and the imidazol ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The bromine and fluorine atoms would likely add significant polarity to the molecule, and the imidazol ring could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced via a nucleophilic aromatic substitution reaction, or the thioether linkage could be oxidized to form a sulfoxide or sulfone .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and fluorine atoms would likely make the compound relatively dense and polar. The imidazol ring could potentially make the compound able to participate in pi stacking interactions, which could influence its solubility and reactivity .

Scientific Research Applications

Antioxidant Properties

Compounds with bromination and related structures have been synthesized and evaluated for their antioxidant activities. Such compounds have shown effective antioxidant power, indicating their potential use as antioxidants in various applications. For example, synthesis and antioxidant evaluation of novel bromophenol derivatives demonstrated their capabilities as carbonic anhydrase inhibitors and highlighted their promising molecule status due to potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibition

Bromophenol derivatives, including those with modifications similar to the queried compound, have been investigated for their inhibitory effect on carbonic anhydrase, an enzyme of interest for the treatment of conditions like glaucoma and epilepsy. Studies have found that such derivatives can exhibit strong inhibitory activity, making them valuable for pharmaceutical research (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Antitumor Activity

Research into compounds with structural similarities has also explored their antitumor potential. For instance, studies on 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines, underscoring the importance of these compounds in developing new anticancer therapies (Tang & Fu, 2018).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including those related to the query, is of great interest due to their enhanced photostability and improved spectroscopic properties, which are crucial for applications in material science and as fluorophores in biological imaging. Research demonstrates scalable access to fluorinated analogues of key fluorophores, indicating the broad applicability of these methods in creating novel materials (Woydziak, Fu, & Peterson, 2012).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to explore the effects of modifying the structure of the compound, such as by replacing the bromine or fluorine atoms, or by altering the imidazol ring .

Properties

IUPAC Name

(3-bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-14-5-2-4-13(10-14)16(22)21-8-7-20-17(21)23-11-12-3-1-6-15(19)9-12/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYVAJNUGRJSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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